molecular formula C12H17N3O3S B1668443 Cariporide CAS No. 159138-80-4

Cariporide

Cat. No.: B1668443
CAS No.: 159138-80-4
M. Wt: 283.35 g/mol
InChI Key: IWXNYAIICFKCTM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cariporide primarily targets and inhibits the Sodium-Hydrogen Exchanger (NHE) isoform 1 . This exchanger is ubiquitously expressed and plays a crucial role in the regulation of pH within the myocardium .

Mode of Action

This compound interacts with its target, the NHE isoform 1, by inhibiting its function . During myocardial ischemia, the activation of NHE leads to an influx of sodium ions. Upon reperfusion, this influx reverses the Sodium-Calcium exchanger, resulting in an overload of intracellular calcium . By inhibiting the NHE1, this compound limits this early influx of sodium, providing a cardioprotective effect upon ischemia/reperfusion .

Biochemical Pathways

This compound affects the biochemical pathways involving the Sodium-Hydrogen Exchanger (NHE) isoform 1 . The inhibition of NHE1 by this compound prevents the accumulation of calcium in the cytosol, reducing infarct size . This action impacts the pathophysiology of myocardial ischemia-reperfusion injury .

Pharmacokinetics

It’s known that this compound is a small molecule and its interaction with the sodium-hydrogen exchanger (nhe) isoform 1 suggests that it can cross cell membranes to reach its target .

Result of Action

The molecular and cellular effects of this compound’s action involve the prevention of calcium accumulation in the myocyte cytosol . This action reduces dysfunction and cell death, thereby reducing the size of myocardial infarcts . In the context of cancer, this compound has been shown to induce apoptosis in resistant breast cancer cells, associated with the intracellular accumulation of doxorubicin .

Action Environment

Environmental factors can influence the action of this compound. For instance, under hypoxic conditions, this compound has been shown to improve left ventricular contraction parameters and recovery to baseline levels within 5 minutes . This suggests that the efficacy and stability of this compound can be influenced by environmental conditions such as oxygen levels and pH .

Future Directions

Cariporide has shown potential as an anticancer agent in different human malignancies . It has also been suggested that this compound could be used as an adjunctive therapy in the future for patients undergoing coronary artery bypass surgery .

Biochemical Analysis

Biochemical Properties

Cariporide plays a crucial role in biochemical reactions by inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition prevents the exchange of intracellular hydrogen ions for extracellular sodium ions, thereby regulating intracellular pH levels. This compound interacts with several biomolecules, including NHE1, which is ubiquitously expressed and involved in pH regulation of the myocardium . By inhibiting NHE1, this compound helps maintain cellular homeostasis and prevents the detrimental effects of pH imbalances.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to suppress cell death caused by oxidative stress . Additionally, it induces apoptosis in cancer cells, such as MCF-7/ADR cells, by promoting caspase-independent apoptosis and decreasing MDR1 expression . This compound’s impact on cellular metabolism includes the regulation of intracellular sodium and calcium levels, which are critical for maintaining cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the sodium-hydrogen exchanger isoform 1 (NHE1). By targeting NHE1, this compound prevents the influx of sodium ions and the subsequent reverse operation of the sodium-calcium exchanger, which would otherwise lead to an overload of intracellular calcium . This inhibition helps maintain intracellular ion homeostasis and protects cells from oxidative stress-induced damage . This compound’s binding interactions with NHE1 are crucial for its cardioprotective and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable and effective in inhibiting NHE1 activity over extended periods . Some side effects, such as drug accumulation and cerebrovascular complications, have been reported . Long-term studies have demonstrated that this compound can significantly improve the sensitivity of cancer cells to chemotherapeutic agents, enhancing tumor growth attenuation and reducing tumor volume .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a rabbit model of myocardial infarction, a dose of 0.3 mg/kg administered intravenously before coronary artery occlusion significantly reduced the size of the infarct . Higher doses of this compound have been associated with toxic effects, including cerebrovascular complications . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate intracellular pH and ion homeostasis. By inhibiting NHE1, this compound affects the exchange of sodium and hydrogen ions, which is crucial for maintaining cellular pH balance . This inhibition also impacts the sodium-calcium exchanger, preventing calcium overload and protecting cells from oxidative stress . This compound’s role in these metabolic pathways underscores its potential as a therapeutic agent for conditions involving pH and ion dysregulation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with NHE1. This interaction facilitates the regulation of intracellular pH and ion homeostasis . This compound’s distribution within tissues is influenced by its ability to inhibit NHE1, which is expressed in various cell types, including myocardial and cancer cells . The transport and distribution of this compound are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target, NHE1, which is located on the plasma membrane of most mammalian cells . This localization is essential for this compound’s function in regulating intracellular pH and ion homeostasis. Additionally, this compound’s interaction with NHE1 may involve specific targeting signals or post-translational modifications that direct it to the plasma membrane . Understanding this compound’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cariporide involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNYAIICFKCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047345
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cariporide is a selective sodium-hydrogen antiporter inhibitor. The sodium-hydrogen exchanger is an importatn player in the pathophysiology of myocardial ischemia-referfusion injury. The accumulation of hydrogen ions in the myocyte cytoso; during ischemia creates a proton gradiant that promote the efflux of hydrogen ions in exchange for the influx of sodium ions. This sodium buildup can secondary activates the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death. By inhibiting sodium-hydrogen exchange, Cariporide can prevent the accumulation of calcium in cytosol, therefore reduce the infarct size.
Record name Cariporide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

159138-80-4
Record name Cariporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159138-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cariporide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariporide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Male Wistar rats (350-450 g) were anesthetized with sodium pentobarbital (50 mg/kg, i.p.). Using a disposable syringe pre-filled with 1.5 ml of 3.8% citric acid solution, 8.5 ml of blood was collected from the abdominal aorta. The blood was centrifuged at 3000 rpm for 5 seconds to obtain platelet rich plasma (PRP). The number of platelets in the PRP was counted by an automatic hemocytometer (Sysmex 2500, TOA Medical Electronics). The PRP was diluted with physiological saline to make the concentration of 40×104 platelets per 1 μl. A platelet aggregometer (Hematoracer, Niko Bioscience) was used for measurement of the platelet swelling. 200 μl of the PRP was poured into a cuvette and 600 μl of sodium propionate solution (Na propionate 135, glucose 10, Hepes 20, CaCl2 1, MgCl2 1; Units: mM; pH6.7) was added while stirring at 37° C. The change in the light transmittance of PRP which was an indicator of the platelet swelling was recorded on a plotter. The test compound was added 3 minutes before addition of the sodium propionate solution. The test compounds were dissolved in dimethylsulfoxide (DMSO). The final concentration of DMSO was adjusted to 1%. The values obtained 1 minute after addition of the sodium propionate solution were subjected to analysis. The rate of inhibition of the test compounds on the increase of the light transmittance was calculated designating the difference obtained between the treatments with 1% DMSO and HOE-642 (10−5M), which is represented by the following formula and a known Na—H exchange inhibitor, as 100%. results are shown as percentage inhibition in Table 1. From these results, it is clear that the compound of the present invention inhibit Na—H exchange.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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